Bienvenue dans la boutique en ligne BenchChem!

(E)-Ceftriaxone Disodium

Pharmaceutical quality control HPLC impurity profiling Pharmacopoeial compliance

(E)-Ceftriaxone Disodium (CAS 97164-54-0) is the geometrical E-isomer of the third-generation cephalosporin antibiotic ceftriaxone, specifically designated as Ceftriaxone EP Impurity A (or USP Ceftriaxone Sodium E-Isomer RS). It exists as a disodium salt with a molecular weight of approximately 598.54 g/mol and is recognized in all major pharmacopoeias as a process-related impurity arising from Z/E isomerization of the methoxyimino group during synthesis or storage of the active pharmaceutical ingredient.

Molecular Formula C₁₈H₁₆N₈Na₂O₇S₃
Molecular Weight 598.54
Cat. No. B1153672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-Ceftriaxone Disodium
SynonymsSodium (6R,7R)-7-((E)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido)-3-(((2-methyl-6-oxido-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl)thio)methyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate; 
Molecular FormulaC₁₈H₁₆N₈Na₂O₇S₃
Molecular Weight598.54
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-Ceftriaxone Disodium: A Critical Pharmacopoeial Reference Standard for Ceftriaxone Quality Control and Isomeric Impurity Profiling


(E)-Ceftriaxone Disodium (CAS 97164-54-0) is the geometrical E-isomer of the third-generation cephalosporin antibiotic ceftriaxone, specifically designated as Ceftriaxone EP Impurity A (or USP Ceftriaxone Sodium E-Isomer RS) [1]. It exists as a disodium salt with a molecular weight of approximately 598.54 g/mol and is recognized in all major pharmacopoeias as a process-related impurity arising from Z/E isomerization of the methoxyimino group during synthesis or storage of the active pharmaceutical ingredient [2]. Unlike the therapeutically active Z-isomer, the (E)-configuration exhibits markedly altered molecular recognition at penicillin-binding proteins and consequently reduced antibacterial potency, making its accurate quantification essential for batch release and stability monitoring of ceftriaxone sodium drug substance and finished products [3].

Why Generic (E)-Ceftriaxone Disodium Cannot Be Substituted Arbitrarily: The Quantitative Imperative for Isomer-Specific Reference Standards


The interchangeable use of different ceftriaxone-related reference standards or impurities without isomer-specific certification introduces unacceptable risk in pharmaceutical quality control. The (E)-isomer is not merely a structurally related compound but a genuine process impurity that is pharmacopoeially controlled with a specified limit of ≤0.5% in ceftriaxone sodium drug substance [1]. Z/E isomerization is reversible and occurs under common formulation and storage conditions, including aqueous reconstitution, pH variation, and thermal stress, meaning that (E)-isomer content can increase over the product lifecycle [2]. Substituting an unqualified E-isomer standard or a mixed-isomer preparation in HPLC system suitability testing can produce misleading resolution values, potentially allowing batches with supra-liminal impurity levels to pass acceptance criteria, which has been linked to reported in vivo toxicity concerns for the E-isomer [3].

Quantitative Evidence Guide: (E)-Ceftriaxone Disodium Differentiation from Ceftriaxone Sodium (Z-Isomer), Cefotaxime, and Alternative Salt Forms


Pharmacopoeial Impurity Limit and HPLC Resolution: Quantified Discrimination of (E)-Ceftriaxone Disodium from Ceftriaxone Sodium

The USP 2025 Ceftriaxone Sodium monograph specifies a limit of NMT 0.5% for Ceftriaxone E-isomer as an individual organic impurity, alongside a system suitability requirement of resolution NLT 3.0 between ceftriaxone and ceftriaxone E-isomer peaks [1]. In validated HPLC systems conforming to the USP method, actual resolution values of 9.99 have been demonstrated, with a relative retention time of 1.4 for the E-isomer versus 1.0 for ceftriaxone sodium . The EP 8.0 monograph analogously lists the E-isomer as Impurity A, with a resolution criterion of minimum 3.0, and achieved resolution of 10.0 in validated applications . This quantitative framework establishes (E)-Ceftriaxone Disodium as an obligatory, pharmacopoeia-mandated reference standard, not a discretionary analytical tool.

Pharmaceutical quality control HPLC impurity profiling Pharmacopoeial compliance

Biological Activity Deficit of E-Isomer Versus Z-Isomer: Quantitative Molecular Docking and Antimicrobial Evidence

The antibacterial activity of ceftriaxone resides predominantly in the Z-isomeric configuration of the methoxyimino group. The Tian et al. study employed molecular docking simulations and direct antimicrobial assays to compare the Z-isomer (therapeutic) with the E-isomer, demonstrating that the biological activity of the Z-isomer was significantly stronger than that of its E-isomer counterpart [1]. This potency differential is consistent with the established structure-activity relationship across the cephalosporin class, where NMR-based studies on nine cephalosporins (including ceftriaxone) confirm that Z-isomers uniformly exhibit superior antibacterial activity while E-isomers display reduced activity due to suboptimal orientation within the penicillin-binding protein active site [2]. The E-isomer's diminished target engagement underpins its regulatory classification as an impurity requiring strict control, rather than a biologically equivalent stereoisomer.

Antimicrobial activity Isomer-specific potency Molecular recognition

Ceftriaxone vs. Cefotaxime: Differential Activity Against Penicillin-Resistant S. pneumoniae as a Procurement-Relevant Comparator

Although ceftriaxone and cefotaxime are often considered therapeutically equivalent third-generation cephalosporins, significant divergent susceptibility has been documented in penicillin-resistant S. pneumoniae isolates. In a study of 1,000 clinical isolates, the percentages of isolates susceptible to ceftriaxone and cefotaxime were significantly different by broth microdilution (98.6% vs. 96.6%; P < 0.05) and by E-test (98.3% vs. 95.8%; P < 0.001) [1]. Of 188 penicillin-resistant isolates, 13.8% demonstrated different interpretive phenotypes: 18 isolates were ceftriaxone-susceptible but cefotaxime-intermediate, 6 were ceftriaxone-intermediate but cefotaxime-resistant, and 2 (1.1% of penicillin-resistant isolates) were ceftriaxone-susceptible but cefotaxime-resistant [1]. This divergence means that for any research or quality control application using cefotaxime as a comparator or alternative to ceftriaxone, selection of the correct reference standard is critical, as (E)-Ceftriaxone Disodium serves as the key system suitability marker for ensuring that ceftriaxone-specific assays do not cross-react with its primary clinical alternative.

Antimicrobial susceptibility Streptococcus pneumoniae Cephalosporin differentiation

Protein Binding and Pharmacokinetic Differentiation: Ceftriaxone vs. Cefotaxime in In Vitro Potency Interpretation

Ceftriaxone and cefotaxime differ profoundly in plasma protein binding and elimination half-life, which directly impacts how in vitro potency data are interpreted for research and clinical applications. Ceftriaxone exhibits approximately 95% plasma protein binding compared to approximately 35% for cefotaxime, and an elimination half-life of approximately 8.8 hours versus approximately 1.2 hours [1]. The high protein binding of ceftriaxone has been shown to significantly decrease its in vitro potency: the addition of 25% pooled human serum proteins caused a ≥4-fold increase in ceftriaxone MICs against penicillin-resistant pneumococci, altering the rank order of potency to favor cefotaxime (41% resistant vs. 71% for ceftriaxone at ≥2 μg/mL) [2]. This protein-binding effect is a critical differentiator for researchers selecting between ceftriaxone and cefotaxime as comparator agents, and highlights why (E)-Ceftriaxone Disodium reference standards must be used in assays conducted in protein-free media to avoid confounding by protein-isomer interactions.

Protein binding Pharmacokinetics In vitro-in vivo correlation

Solubility Differentiation: Disodium Salt Hemiheptahydrate in Mixed Solvent Systems for Process Optimization

The solubility behavior of ceftriaxone disodium salt hemiheptahydrate has been quantitatively mapped across multiple solvent systems, providing actionable data for purification, crystallization, and formulation process optimization. The solubility in pure solvents at 298 K follows the rank order: acetone < ethanol < N,N-dimethylformamide < methanol < formamide [1]. In water-acetone mixtures, solubility increases with temperature (298.15-318.15 K) but decreases with increasing acetone concentration, a property exploited for crystallization yield optimization [2]. This quantitative solubility profile is directly relevant to the preparation and handling of (E)-Ceftriaxone Disodium reference standard solutions, as the disodium salt form's solubility characteristics differ from those of the free acid (Ceftriaxone EP Impurity A, CAS 92143-31-2), which may exhibit different dissolution kinetics due to the absence of counterion-enhanced aqueous solubility [3].

Solubility engineering Crystallization Process analytical technology

Optimal Application Scenarios for (E)-Ceftriaxone Disodium Based on Quantitative Differentiation Evidence


HPLC System Suitability Testing for Ceftriaxone Sodium API Batch Release

Pharmaceutical QC laboratories performing USP- or EP-compliant release testing of ceftriaxone sodium drug substance must use (E)-Ceftriaxone Disodium as the system suitability reference standard to verify chromatographic resolution. The USP monograph requires NLT 3.0 resolution between ceftriaxone and its E-isomer; procurement of a certified (E)-Ceftriaxone Disodium standard with documented purity and Certificate of Analysis ensures that the resolution criterion is reliably met and that E-isomer content can be accurately quantified against the 0.5% acceptance limit [1].

Forced Degradation and Stability-Indicating Method Validation

During stability-indicating method development, (E)-Ceftriaxone Disodium serves as a critical marker for Z-to-E isomerization under stress conditions (elevated temperature, pH extremes, light exposure). Because aqueous reconstitution of ceftriaxone sodium can undergo reversible isomerization to the E-isomer, researchers must spike authentic (E)-Ceftriaxone Disodium into degradation samples to confirm chromatographic peak identity, establish limit of detection/quantification, and validate that the analytical method can detect isomerization levels approaching the pharmacopoeial threshold of 0.5% [2].

In Vitro Antibacterial Susceptibility Testing with Isomer-Specific Negative Controls

Microbiology laboratories comparing ceftriaxone with alternative cephalosporins such as cefotaxime can employ (E)-Ceftriaxone Disodium as a biologically attenuated isomer control. Given the documented 2.0% differential susceptibility between ceftriaxone and cefotaxime against S. pneumoniae and the significant impact of protein binding on ceftriaxone's apparent potency, inclusion of the E-isomer as a negative control helps validate that observed MIC differences are attributable to the active Z-isomer rather than to isomer impurity interference [3].

Crystallization Process Development and Solvent Selection for Impurity Isolation

Process chemistry teams isolating (E)-Ceftriaxone Disodium as an impurity reference material can leverage the quantitative solubility data showing that solubility decreases with increasing organic cosolvent concentration. For preparative isolation, water-acetone or water-ethanol mixtures at reduced temperatures offer favorable conditions for precipitating the E-isomer while retaining the more soluble Z-isomer in solution, enabling high-purity impurity reference standard production for in-house QC use [4].

Quote Request

Request a Quote for (E)-Ceftriaxone Disodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.